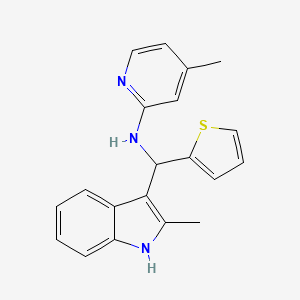

4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine

Description

The compound 4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine features a hybrid structure combining three distinct heterocyclic motifs: a 2-methylindole, a thiophene, and a pyridin-2-amine.

Properties

IUPAC Name |

4-methyl-N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3S/c1-13-9-10-21-18(12-13)23-20(17-8-5-11-24-17)19-14(2)22-16-7-4-3-6-15(16)19/h3-12,20,22H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEQYQWAOQUKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Thiophene Moiety: Thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling Reactions: The indole and thiophene moieties are then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Scaffold

(a) N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine ()

- Structural Difference : Replaces the thiophen-2-yl group with a 2-chlorophenyl moiety.

- The absence of the sulfur-containing thiophene may diminish interactions with metal ions or sulfur-binding enzymes .

- Biological Relevance : Chlorophenyl analogs are often explored in kinase inhibitors due to their ability to occupy hydrophobic pockets.

(b) N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine ()

- Structural Difference : Substitutes thiophen-2-yl with a 4-fluorophenyl group.

- Impact : Fluorine’s electron-withdrawing effect may stabilize the molecule against metabolic degradation. The planar fluorophenyl group could enhance π-π stacking compared to the bent thiophene ring, altering target selectivity .

(c) N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine ()

- Structural Difference: Incorporates a pyrazole-thiophene carbonyl group linked via an ethoxy-phenoxy chain.

- Impact : The extended linker and pyrazole moiety increase molecular weight (404.48 g/mol vs. ~350 g/mol for the target compound) and introduce additional hydrogen-bonding sites. This complexity may improve specificity but reduce synthetic accessibility .

Core Heterocycle Modifications

(a) Pyrimidine-Based Analogs ()

- Examples :

- Comparison : Replacing pyridine with pyrimidine introduces an additional nitrogen atom, altering electronic properties and binding modes. Pyrimidine derivatives often exhibit enhanced affinity for ATP-binding pockets in kinases .

(b) Indole-Sulfonamide Derivatives ()

- Example : 4-methyl-N-(2-(2-methyl-1H-indol-3-yl)propyl)benzenesulfonamide

- This modification is common in protease inhibitors .

Pharmacological and Physicochemical Data

Biological Activity

The compound 4-methyl-N-((2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl)pyridin-2-amine is a derivative of indole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 4-methyl group, and it is linked to a thiophene and an indole moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The in vitro antimicrobial evaluation showed that compounds incorporating indole and thiophene rings exhibit significant activity against multi-drug resistant (MDR) pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

The synthesized derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects . The MBC values confirmed the bactericidal activity of these compounds.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 0.22 | 0.25 |

Cytotoxicity

The cytotoxic effects of the compound were assessed using hemolytic assays, where it exhibited low hemolytic activity (% lysis between 3.23% to 15.22%), indicating a favorable safety profile compared to standard cytotoxic agents like Triton X-100 . The IC50 values were found to be greater than 60 μM, suggesting non-cytotoxic properties at therapeutic concentrations.

The proposed mechanisms underlying the biological activity of this compound include:

- DNA Gyrase Inhibition : The compound has shown potential as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.

- Dihydrofolate Reductase (DHFR) Inhibition : This compound also acts as an inhibitor of DHFR, which is crucial for folate synthesis in bacteria.

- Biofilm Formation Inhibition : The derivatives significantly inhibited biofilm formation in pathogenic bacteria, outperforming Ciprofloxacin in reducing biofilm mass.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on MDR Pathogens : A study demonstrated that derivatives similar to this compound effectively reduced biofilm formation in clinical isolates, suggesting potential therapeutic applications in treating chronic infections caused by biofilm-forming bacteria .

- Synergistic Effects : In combination studies with Ciprofloxacin and Ketoconazole, these derivatives exhibited synergistic effects, enhancing the antimicrobial efficacy of these standard treatments while reducing their MICs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.